molecular formula C29H21BrN2O3 B2908722 4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 326018-10-4

4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2908722
CAS No.: 326018-10-4
M. Wt: 525.402
InChI Key: NUAZTUOOKPITOM-UHFFFAOYSA-N
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Description

4-(4-Benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, including electrophilic aromatic substitution and condensation reactions. The process begins with the preparation of the benzoylbenzoyl intermediate, followed by bromination and subsequent cyclization to form the benzodiazepine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., halogens)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may interact with the P2X7 receptor, influencing neurotransmitter release and immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyl-4’-bromobiphenyl
  • 4-Benzoylbenzoic acid

Uniqueness

4-(4-Benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21BrN2O3/c30-23-15-16-25-24(17-23)27(19-7-3-1-4-8-19)32(18-26(33)31-25)29(35)22-13-11-21(12-14-22)28(34)20-9-5-2-6-10-20/h1-17,27H,18H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAZTUOOKPITOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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